1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core linked to a pyrrolidine ring and a cyclobutylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the construction of the benzodiazole core. This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the benzodiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzodiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Benzodiazole derivatives: Compounds with a benzodiazole core, such as benzimidazoles and benzothiazoles.
Cyclobutylpyrimidine derivatives: Compounds with a cyclobutylpyrimidine moiety, such as certain kinase inhibitors.
Uniqueness
1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of structural features, which confer specific biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for drug discovery and development.
Properties
IUPAC Name |
1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-2-7-18-16(6-1)22-13-24(18)15-8-9-23(11-15)19-10-17(20-12-21-19)14-4-3-5-14/h1-2,6-7,10,12-15H,3-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZZWAKUHDATCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCC(C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.